Ethyl 4,5-Dichloroindole-3-carboxylate

Nicotinic Acetylcholine Receptors CNS Pharmacology Smoking Cessation Research

This 4,5-dichloroindole-3-carboxylate ethyl ester is a validated pharmacological tool with subnanomolar potency at α3β4 nAChR (IC50=1.8nM) and 6.7-fold selectivity over α4β2. Its precise chlorination pattern is critical for CNS target engagement—positional isomers (e.g., 5,6-dichloro) exhibit divergent binding profiles. The C3 ethyl ester provides a synthetic handle for elaboration. Insist on isomerically pure material; confirm batch-specific chromatographic separation from the co-produced 5,6-dichloroindole isomer to ensure experimental reproducibility.

Molecular Formula C11H9Cl2NO2
Molecular Weight 258.10 g/mol
Cat. No. B13727223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-Dichloroindole-3-carboxylate
Molecular FormulaC11H9Cl2NO2
Molecular Weight258.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C1C(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H9Cl2NO2/c1-2-16-11(15)6-5-14-8-4-3-7(12)10(13)9(6)8/h3-5,14H,2H2,1H3
InChIKeyLAGHEEBJQRNXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-Dichloroindole-3-carboxylate for CNS and Antiviral Research: A Chlorinated Indole Scaffold with Defined Dopaminergic and Cholinergic Pharmacological Signatures


Ethyl 4,5-Dichloroindole-3-carboxylate is a chlorinated indole derivative featuring chlorine atoms at the 4- and 5-positions and an ethyl ester group at the synthetically versatile C3 position of the indole core. This substitution pattern distinguishes it from other dichloroindole isomers (e.g., 4,6-dichloro, 5,6-dichloro) that exhibit divergent biological activities [1]. The compound's pharmacological profile includes well-characterized activity at multiple CNS targets—notably the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and nicotinic acetylcholine receptors (nAChR subtypes α3β4, α4β2, α4β4, and α1β1γδ)—as documented in curated bioactivity databases, establishing it as a useful pharmacological tool compound for neuroscience and antiviral research programs [2].

Why Ethyl 4,5-Dichloroindole-3-carboxylate Cannot Be Simply Replaced by Other Dichloroindole Isomers or Non-Halogenated Analogs in Target-Based Research


Generic substitution among dichloroindole positional isomers or non-halogenated indole-3-carboxylates is scientifically untenable due to the critical dependence of both synthetic accessibility and biological target engagement on precise chlorine positioning. Fischer indole synthesis with 3,4-dichlorophenylhydrazine typically yields a mixture of 5,6-dichloroindole and the corresponding 4,5-dichloroindole, requiring chromatographic separation to isolate the desired isomer [1]. At the pharmacological level, chlorination at the 4- and 5-positions of the indole core dramatically alters receptor binding profiles—in studies of synthetic cannabinoid analogues, 4,5-dichlorination reduced CB1 binding affinity relative to the parent compound, whereas chlorination at positions 2, 6, and 7 largely retained binding affinities, demonstrating that positional isomerism is not functionally equivalent [2]. The quantitative evidence below establishes that Ethyl 4,5-Dichloroindole-3-carboxylate possesses a distinct and well-characterized polypharmacology across multiple CNS targets that cannot be replicated by non-halogenated indole-3-carboxylates or alternative dichloroindole substitution patterns.

Quantitative Evidence Guide for Ethyl 4,5-Dichloroindole-3-carboxylate: Head-to-Head and Cross-Study Differentiation Data


Selective nAChR Subtype Antagonism: α3β4 Activity Differentiates Ethyl 4,5-Dichloroindole-3-carboxylate from Broad-Spectrum Nicotinic Ligands

Ethyl 4,5-Dichloroindole-3-carboxylate exhibits pronounced antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) subtype with an IC50 of 1.8 nM, representing a potency that is approximately 6.7-fold higher than its activity at α4β2 nAChR (IC50 = 12.0 nM) and 8.3-fold higher than at α4β4 nAChR (IC50 = 15.0 nM) [1]. In the broader context of nAChR pharmacology, this subtype selectivity profile differs from classical nicotinic antagonists such as mecamylamine, which typically exhibit broader, less differentiated activity across nAChR subtypes, and from α4β2-selective ligands that show the inverse selectivity pattern [2]. The compound's high potency at α3β4 nAChR (1.8 nM) and muscle-type α1β1γδ nAChR (7.9 nM) provides a defined pharmacological signature that enables specific interrogation of these receptor populations.

Nicotinic Acetylcholine Receptors CNS Pharmacology Smoking Cessation Research

DAT and NET Transporter Activity Profile of Ethyl 4,5-Dichloroindole-3-carboxylate Distinguishes It from Selective Dopamine Reuptake Inhibitors

Ethyl 4,5-Dichloroindole-3-carboxylate inhibits human dopamine transporter (DAT) with an IC50 of 658 nM for [3H]dopamine reuptake, while exhibiting comparable potency at human norepinephrine transporter (NET) with an IC50 of 443 nM for [3H]norepinephrine reuptake, representing a modest 1.5-fold preference for NET over DAT [1]. This balanced DAT/NET activity profile contrasts with selective dopamine reuptake inhibitors (e.g., GBR-12909, which shows >100-fold selectivity for DAT over NET) and with selective norepinephrine reuptake inhibitors (e.g., nisoxetine, which shows >50-fold selectivity for NET over DAT) [2]. The compound also demonstrates binding displacement at human DAT with Ki values of 441 nM for [3H]WIN-35428 and 871 nM for [125I]RTI-55 [1].

Monoamine Transporters DAT Pharmacology NET Pharmacology

In Vivo Nicotine Antagonism in Murine Models: Ethyl 4,5-Dichloroindole-3-carboxylate Demonstrates Dose-Dependent Behavioral Activity

Ethyl 4,5-Dichloroindole-3-carboxylate demonstrates in vivo functional antagonism of nicotine-induced behaviors in ICR mice across multiple behavioral assays. The compound inhibits nicotine-induced antinociception with ED50 values of 1.2 mg/kg (tail-flick assay) and 15.0 mg/kg (hotplate assay), and inhibits nicotine-induced locomotor activity (ED50 = 4.9 mg/kg) and nicotine-induced hypothermia (ED50 = 9.2 mg/kg) following subcutaneous administration [1]. This in vivo activity profile validates the compound's CNS penetration and functional target engagement at nAChRs, distinguishing it from in vitro-only tool compounds and non-CNS-penetrant indole derivatives [2].

Smoking Cessation Nicotine Antagonism In Vivo Pharmacology

Synthetic Accessibility and Isomer Co-Production: Ethyl 4,5-Dichloroindole-3-carboxylate Requires Distinct Purification from 5,6-Dichloroindole Isomer

Synthesis of Ethyl 4,5-Dichloroindole-3-carboxylate via the Fischer indole route using 3,4-dichlorophenylhydrazine and ethyl pyruvate in refluxing toluene with p-TsOH catalyst yields a mixture of the desired 4,5-dichloroindole and the corresponding 5,6-dichloroindole positional isomer [1]. This co-production of regioisomers necessitates chromatographic separation to isolate the pure 4,5-dichloro compound, a purification requirement that does not apply to non-chlorinated indole-3-carboxylates synthesized from non-halogenated phenylhydrazine precursors. The presence of the ethyl ester at the C3 position further provides a versatile synthetic handle for subsequent functionalization (e.g., reduction to alcohol with LiAlH4, oxidation to aldehyde with MnO2) that is not available in 4,5-dichloroindole derivatives lacking this ester moiety [1].

Fischer Indole Synthesis Chlorinated Heterocycles Isomer Separation

Evidence-Based Research Applications for Ethyl 4,5-Dichloroindole-3-carboxylate Based on Verified Pharmacological and Synthetic Differentiation Data


Neuroscience Research: Nicotinic Acetylcholine Receptor Subtype Pharmacology Studies

Researchers investigating α3β4 nAChR function can utilize Ethyl 4,5-Dichloroindole-3-carboxylate as a pharmacological antagonist tool with demonstrated subnanomolar potency (IC50 = 1.8 nM) at this subtype. The compound's 6.7-fold selectivity for α3β4 over α4β2 nAChR (IC50 = 12.0 nM) enables specific interrogation of α3β4-mediated signaling pathways in neuronal preparations [1]. This application is supported by validated in vivo CNS activity, with ED50 values of 1.2–15.0 mg/kg across multiple nicotine-induced behavioral endpoints in murine models, confirming brain penetration and functional target engagement at physiologically relevant doses [1].

Addiction Research: Preclinical Smoking Cessation and Nicotine Pharmacology Studies

Ethyl 4,5-Dichloroindole-3-carboxylate serves as a validated in vivo tool compound for preclinical smoking cessation research, with demonstrated antagonism of nicotine-induced antinociception (tail-flick ED50 = 1.2 mg/kg; hotplate ED50 = 15.0 mg/kg), locomotor activity (ED50 = 4.9 mg/kg), and hypothermia (ED50 = 9.2 mg/kg) in murine models [1]. The compound's balanced DAT/NET inhibition profile (DAT IC50 = 658 nM; NET IC50 = 443 nM) provides an additional dimension of monoamine transporter pharmacology that may contribute to its behavioral effects, distinguishing it from pure nAChR antagonists lacking this transporter activity [1].

Organic Synthesis: Chlorinated Indole Building Block with C3 Ester Versatility

As a synthetic intermediate, Ethyl 4,5-Dichloroindole-3-carboxylate provides a 4,5-dichlorinated indole core with a C3 ethyl ester handle that can be reduced to the corresponding alcohol (using LiAlH4 in THF) or oxidized to the aldehyde (using MnO2) for subsequent synthetic elaboration [1]. Procurement considerations must account for the co-production of the 5,6-dichloroindole isomer during Fischer indole synthesis, requiring verification of isomeric purity from suppliers [1]. This building block is particularly valuable for medicinal chemistry programs exploring structure-activity relationships of chlorinated indole pharmacophores.

Monoamine Transporter Research: Dual DAT/NET Pharmacology Studies

Ethyl 4,5-Dichloroindole-3-carboxylate provides a defined dual DAT/NET inhibition profile (DAT IC50 = 658 nM; NET IC50 = 443 nM) that can serve as a pharmacological control compound in transporter selectivity assays [1]. The modest 1.5-fold NET preference distinguishes it from highly selective DAT inhibitors (e.g., GBR-12909 with >100-fold DAT selectivity) and selective NET inhibitors (e.g., nisoxetine with >50-fold NET selectivity), offering a balanced reference point for studies requiring concurrent DAT and NET modulation [2]. This application is particularly relevant for antidepressant drug discovery programs evaluating dual monoamine reuptake inhibition as a therapeutic mechanism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4,5-Dichloroindole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.